molecular formula C10H9IO3 B067411 4-(4-Iodo-phenyl)-4-oxo-butyric acid CAS No. 194146-02-6

4-(4-Iodo-phenyl)-4-oxo-butyric acid

Cat. No. B067411
M. Wt: 304.08 g/mol
InChI Key: KWWZSFSPTHZIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves specific reactions that yield 4-oxo-butyric acid derivatives. For example, the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid highlights methods applicable in generating structurally similar compounds, involving reactions that ensure the introduction of functional groups at precise locations on the molecular framework (Naveen et al., 2016); (Shet M et al., 2018).

Molecular Structure Analysis

Detailed molecular structure analyses through techniques like X-ray diffraction and Hirshfeld surface analysis provide insights into the geometrical configuration, bonding patterns, and intermolecular interactions within crystals of similar compounds. These studies reveal the formation of supramolecular architectures through hydrogen bonding and other non-covalent interactions, crucial for understanding the stability and reactivity of 4-(4-Iodo-phenyl)-4-oxo-butyric acid derivatives (Naveen et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 4-oxo-butyric acid derivatives, including their reactions under various conditions, has been studied. For example, the synthesis and reactivity of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid in NBP assay procedures indicate the potential alkylation capabilities of similar compounds (Balazs et al., 1970). These reactions are essential for the modification and functionalization of the core structure for various applications.

Physical Properties Analysis

Theoretical and experimental analyses on analogs, such as 4-Oxo-4-p-tolyl-butyric acid, provide valuable data on electronic, vibrational, and thermodynamic properties, which are fundamental for understanding the physical characteristics of 4-(4-Iodo-phenyl)-4-oxo-butyric acid (Hellal et al., 2018).

Chemical Properties Analysis

Research into the chemical properties of related compounds, such as their synthesis routes, reactivity, and interaction with other chemical entities, sheds light on the potential chemical behavior of 4-(4-Iodo-phenyl)-4-oxo-butyric acid. Studies exploring the synthesis of acetyl and iodo derivatives of similar compounds provide insights into the functional group transformations and chemical versatility of these molecules (Nikam & Kappe, 2017).

Scientific Research Applications

  • Copper-mediated ligandless aerobic fluoroalkylation
  • Palladium-catalyzed aerobic oxidative cross-coupling reactions
  • Recyclable magnetic-nanoparticle-supported palladium catalyst for the Suzuki coupling reactions
  • Oxidative hydroxylation using a copper (Cu) catalyst
  • Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling
  • Homocoupling using gold salts as a catalyst

Safety And Hazards

“4-Iodophenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “4-(4-Iodo-phenyl)-4-oxo-butyric acid” are not available, related compounds like “4-Iodophenylboronic acid” continue to be used in various chemical reactions, suggesting potential future applications in chemical synthesis .

properties

IUPAC Name

4-(4-iodophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZSFSPTHZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366402
Record name 4-(4-Iodo-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodo-phenyl)-4-oxo-butyric acid

CAS RN

194146-02-6
Record name 4-(4-Iodo-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.